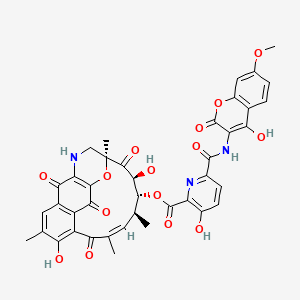
(2-Ethoxy-3-iodophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-3-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11IOS. It is a derivative of phenyl sulfane, where the phenyl ring is substituted with ethoxy, iodo, and methyl groups. This compound is used in various chemical syntheses and has applications in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-3-iodophenyl)(methyl)sulfane typically involves the reaction of 2-ethoxy-3-iodophenol with methyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
(2-Ethoxy-3-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming the corresponding ethoxy-phenyl-methyl sulfane.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while substitution with sodium azide can produce the azido derivative.
科学的研究の応用
(2-Ethoxy-3-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (2-Ethoxy-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The ethoxy and iodo groups can participate in various chemical reactions, while the sulfane moiety can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
類似化合物との比較
Similar Compounds
(2-Iodophenyl)(methyl)sulfane: This compound is similar but lacks the ethoxy group.
(2-Methoxy-3-iodophenyl)(methyl)sulfane: This compound has a methoxy group instead of an ethoxy group.
(2-Ethoxy-3-bromophenyl)(methyl)sulfane: This compound has a bromine atom instead of an iodine atom.
Uniqueness
(2-Ethoxy-3-iodophenyl)(methyl)sulfane is unique due to the presence of both ethoxy and iodo groups on the phenyl ring. This combination of substituents provides distinct chemical properties and reactivity, making it valuable in various synthetic applications.
特性
分子式 |
C9H11IOS |
|---|---|
分子量 |
294.15 g/mol |
IUPAC名 |
2-ethoxy-1-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11IOS/c1-3-11-9-7(10)5-4-6-8(9)12-2/h4-6H,3H2,1-2H3 |
InChIキー |
CFBJOQXHKMUZRT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC=C1I)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)






![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

